Physicochemical Dynamics of the Ethane-1,2-diol and 2-Hydroxybenzoic Acid Binary System: Solubility, Thermodynamics, and Intermolecular Architectures
Physicochemical Dynamics of the Ethane-1,2-diol and 2-Hydroxybenzoic Acid Binary System: Solubility, Thermodynamics, and Intermolecular Architectures
Executive Summary
The molecular combination of ethane-1,2-diol (ethylene glycol, EG) and 2-hydroxybenzoic acid (salicylic acid, SA) constitutes a highly versatile binary system in pharmaceutical sciences, chemical engineering, and green chemistry. Formally cataloged as a distinct chemical mixture/complex (CID 66645356) [1], this system is primarily engineered to overcome the notoriously poor aqueous solubility of SA. By leveraging EG as a cosolvent, a co-crystal former, or a hydrogen bond donor (HBD) in deep eutectic solvents (DESs), researchers can fundamentally alter the thermodynamic landscape and bioavailability of the active pharmaceutical ingredient (API) [2]. This whitepaper provides an in-depth technical analysis of the SA-EG system, detailing its physicochemical properties, structural architecture, and the self-validating experimental protocols required for its characterization.
Physicochemical Properties and Thermodynamic Profiling
Salicylic acid is a widely utilized keratolytic and anti-inflammatory agent. However, its therapeutic application in aqueous formulations is severely bottlenecked by its crystalline lattice stability and moderate lipophilicity (log P ≈ 2.26), which restrict its aqueous solubility to approximately 2.2 g/L at 298.15 K.
Ethylene glycol serves as an optimal cosolvent and complexation agent due to its high dielectric constant (37.7) and the presence of two flexible hydroxyl groups. When SA is introduced into EG, the dissolution process is governed by the competitive disruption of SA-SA homomeric hydrogen bonds and the subsequent formation of SA-EG heteromeric interactions [3]. Thermodynamic profiling of this binary system reveals an endothermic dissolution process, where the enthalpic penalty of breaking the API's crystal lattice is overcome by a highly favorable entropy of mixing.
Quantitative Data Summary
The table below summarizes the fundamental physicochemical properties of the individual components that dictate their behavior in a binary mixture.
| Property | 2-Hydroxybenzoic Acid (SA) | Ethane-1,2-diol (EG) |
| Molecular Formula | C₇H₆O₃ | C₂H₆O₂ |
| Molecular Weight | 138.12 g/mol | 62.07 g/mol |
| Melting Point | ~159 °C | -12.9 °C |
| Log P (Octanol/Water) | 2.26 | -1.36 |
| Dielectric Constant (ε) | N/A (Solid) | 37.7 (at 20 °C) |
| Hydrogen Bond Donors | 2 (-COOH, phenolic -OH) | 2 (aliphatic -OH) |
| Hydrogen Bond Acceptors | 3 | 2 |
| Role in Binary System | API / Hydrogen Bond Acceptor | Cosolvent / Hydrogen Bond Donor |
Intermolecular Architecture: Co-Crystals and Eutectic Networks
The structural integrity of the SA-EG system relies on directed self-assembly via non-covalent interactions. Salicylic acid features an intramolecular hydrogen bond between its phenolic hydroxyl group and the carbonyl oxygen of its carboxyl group. This intramolecular bond stabilizes the molecule but limits its interaction with water.
When mixed with ethylene glycol, the flexible aliphatic hydroxyl groups of EG act as potent hydrogen bond donors, penetrating the SA lattice and forming intermolecular hydrogen bonds with the exposed carboxylate oxygens of SA [4]. In specific molar ratios, this extensive hydrogen-bonded network prevents the individual components from crystallizing, resulting in a Deep Eutectic Solvent (DES) with a melting point significantly lower than that of pure SA.
Graphviz Diagram 1: Hydrogen bonding architecture between SA and EG.
Experimental Methodologies
To accurately characterize the SA-EG binary system, protocols must be designed as self-validating loops. The following methodologies outline the exact procedures for determining thermodynamic solubility and synthesizing eutectic mixtures, with a strict focus on the causality behind each experimental parameter.
Protocol 1: Equilibrium Solubility and Thermodynamic Profiling
This protocol utilizes the shake-flask method to determine the equilibrium solubility of SA in EG-water mixtures across a temperature gradient (e.g., 293.15 K to 313.15 K).
Step-by-Step Procedure:
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Sample Preparation: Add an excess amount of crystalline SA to tightly sealed glass vials containing specific mass fractions of the EG-water solvent mixture.
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Isothermal Equilibration: Place the vials in a thermostatic water bath shaker set to the target temperature (±0.1 K). Agitate continuously at 150 rpm for 72 hours.
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Causality: 72 hours ensures absolute thermodynamic equilibrium is reached, preventing false-low readings from kinetic dissolution delays.
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Phase Separation (Isothermal Centrifugation): Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 3000 rpm for 15 minutes.
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Causality:Critical Step. If the centrifuge is not temperature-matched, the supersaturated solution will cool, causing SA to precipitate out of the liquid phase before analysis, destroying data integrity.
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Supernatant Analysis: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the SA concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 235 nm.
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Solid-Phase Validation: Recover the excess solid pellet from the bottom of the vial and analyze it using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
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Self-Validation Mechanism: This step proves that the solid in equilibrium with the solution is still the original polymorph of SA and has not transformed into an insoluble solvate or hydrate, which would invalidate the thermodynamic models.
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Protocol 2: Synthesis of SA-EG Eutectic Mixtures
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Component Mixing: Weigh SA and EG into a glass vial at a predetermined molar ratio (e.g., 1:2 or 1:3).
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Thermal Agitation: Heat the mixture on a magnetic hotplate stirrer at 70 °C under continuous agitation (300 rpm) until a clear, homogenous liquid is formed (typically 60–90 minutes).
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Causality: The temperature is strictly capped below 80 °C to prevent the thermal degradation of SA and the volatilization of EG, which would alter the precise molar ratio required for the eutectic depression.
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Cooling and Validation: Allow the liquid to cool to ambient room temperature (25 °C) and observe for 24 hours.
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Self-Validation Mechanism: If the mixture remains a transparent, single-phase liquid without any recrystallization of SA, the eutectic network has successfully formed and stabilized.
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Graphviz Diagram 2: Self-validating experimental workflow for thermodynamic profiling.
Pharmaceutical Applications and Future Perspectives
The integration of salicylic acid with ethylene glycol has profound implications for topical drug delivery. The stratum corneum presents a formidable lipophilic barrier to drug penetration. By utilizing the SA-EG system, formulators achieve a dual-action mechanism: SA acts as a keratolytic agent to exfoliate the outer skin layers, while EG acts as a highly effective permeation enhancer and cosolvent, maintaining the API in a dissolved state and facilitating deeper epidermal delivery. Furthermore, as the pharmaceutical industry shifts toward green chemistry, the use of SA and EG as components in Deep Eutectic Solvents offers a sustainable, highly tunable alternative to volatile organic solvents for drug crystallization and extraction processes [5].
References
- PubChem. Ethane-1,2-diol;2-hydroxybenzoic acid | C9H12O5 | CID 66645356. National Institutes of Health (NIH).
- ResearchGate. Solubility enhancement and intermolecular interactions of salicylic acid in several aqueous solutions of choline chloride based deep eutectic solvents.
- PubMed Central (PMC). Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K.
- MDPI. Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents.
- ACS Publications. Low Molecular Weight Poly(ethylene glycol) as an Environmentally Benign Solvent for Pharmaceutical Crystallization and Precipitation.
